molecular formula C14H13N5OS B12772112 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- CAS No. 119294-04-1

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo-

Cat. No.: B12772112
CAS No.: 119294-04-1
M. Wt: 299.35 g/mol
InChI Key: AVJYPLONBWXIFJ-UHFFFAOYSA-N
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Description

2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimido-triazine core, which is a fused ring system combining pyrimidine and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- typically involves multi-step organic reactions. Common starting materials might include substituted pyrimidines and triazines, which undergo various chemical transformations such as cyclization, amination, and thiolation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

    Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

The compound might have potential medicinal applications, such as serving as a lead compound for drug development targeting specific diseases.

Industry

In industry, it could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,6-b][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents.

    Thioxo compounds: Compounds containing the thioxo group (-S-) similar to the one in the given compound.

Uniqueness

The uniqueness of 2H-Pyrimido(1,6-b)(1,2,4)triazin-2-one, 1,6-dihydro-8-amino-3-methyl-1-(phenylmethyl)-6-thioxo- lies in its specific combination of functional groups and ring structure, which can impart unique chemical and biological properties.

Properties

CAS No.

119294-04-1

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

8-amino-1-benzyl-3-methyl-6-sulfanylidenepyrimido[1,6-b][1,2,4]triazin-2-one

InChI

InChI=1S/C14H13N5OS/c1-9-13(20)18(8-10-5-3-2-4-6-10)12-7-11(15)16-14(21)19(12)17-9/h2-7H,8H2,1H3,(H2,15,16,21)

InChI Key

AVJYPLONBWXIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=S)N)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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